Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate is a complex heterocyclic compound. This compound belongs to the class of triazolo-pyrimidine derivatives, which are known for their diverse biological activities. The structure features a fused ring system incorporating pyridine, triazole, and pyrimidine moieties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate undergoes cyclization with hydrazine hydrate to yield the triazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents with appropriate nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate exhibits potential as an anti-inflammatory and neuroprotective agent . Studies have shown its ability to inhibit key enzymes and pathways involved in inflammation and neuronal damage.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases, cancer, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased production of pro-inflammatory cytokines and reduced neuronal apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 7-(4-Bromophenyl)-2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine
Uniqueness
Methyl 7-(4-methoxyphenyl)-6-oxo-6,7-dihydropyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine-9-carboxylate stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This makes it a unique scaffold for developing new therapeutic agents and materials.
Properties
Molecular Formula |
C17H13N5O4 |
---|---|
Molecular Weight |
351.32 g/mol |
IUPAC Name |
methyl 11-(4-methoxyphenyl)-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-13-carboxylate |
InChI |
InChI=1S/C17H13N5O4/c1-25-11-5-3-10(4-6-11)21-8-13(16(24)26-2)14-12(15(21)23)7-18-17-19-9-20-22(14)17/h3-9H,1-2H3 |
InChI Key |
WPZHPFUTAFRVPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(C2=O)C=NC4=NC=NN34)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.